5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide (CAS 33288-71-0), universally designated as Glipizide Impurity A or USP Related Compound A, is the primary sulfonamide precursor and the principal acidic degradation product of the anti-diabetic active pharmaceutical ingredient (API) Glipizide [1]. In industrial procurement, it is sourced either as a bulk penultimate intermediate for API synthesis or as a highly purified Certified Reference Material (CRM) for analytical quality control. Its structural framework—featuring a methylpyrazine carboxamide linked to a benzenesulfonamide—dictates its specific reactivity with cyclohexyl isocyanate during synthesis and its distinct UV chromophore profile during chromatographic impurity profiling [1].
Generic substitution of this compound is impossible in both regulatory and synthetic workflows. In analytical quality control, pharmacopeial monographs explicitly mandate the use of exact Glipizide Impurity A standards to establish critical system suitability, resolution factors, and limits of detection; substituting it with closely related analogs (such as Impurity B or C) violates compliance and fails to accurately quantify the primary degradation pathway [1]. In API manufacturing, it is the exact penultimate precursor required to form the target sulfonylurea linkage; utilizing any other sulfonamide derivative would yield a fundamentally different, non-therapeutic chemical entity, rendering the synthesis invalid [1].
Regulatory compliance for Glipizide batch release requires strict baseline separation between the API and its primary impurities. When utilizing a C18 reverse-phase HPLC method, Glipizide Impurity A demonstrates a distinct retention time that allows for a resolution factor (Rs) of >2.5 relative to the Glipizide API peak, whereas generic closely eluting matrix components often fail to achieve the minimum Rs >1.5 required by pharmacopeial standards [1].
| Evidence Dimension | Chromatographic resolution (Rs) |
| Target Compound Data | Glipizide Impurity A (Rs > 2.5) |
| Comparator Or Baseline | Glipizide API (Reference peak) |
| Quantified Difference | Clear baseline separation (ΔRs > 2.5) |
| Conditions | RP-HPLC, C18 column, standard pharmacopeial mobile phase gradient |
Procurement of this exact reference standard is a strict regulatory requirement for validating stability-indicating assays and proving analytical method specificity.
During forced degradation studies, the urea linkage of Glipizide is highly susceptible to acidic cleavage. Under 0.1 M HCl stress at 80°C, Glipizide Impurity A accounts for >85% of the total degradation mass balance, making it the dominant degradant, compared to secondary impurities (such as Impurity B or C) which collectively account for <5% of the degradation products [1].
| Evidence Dimension | Mass fraction of degradation products under acidic stress |
| Target Compound Data | Impurity A (>85% of degradation mass balance) |
| Comparator Or Baseline | Secondary impurities (Impurity B/C combined <5%) |
| Quantified Difference | >17-fold higher concentration than secondary impurities |
| Conditions | 0.1 M HCl stress at 80°C for 24 hours |
Identifying and quantifying this specific compound is critical for establishing the shelf-life, storage conditions, and degradation pathways of Glipizide formulations.
In the commercial synthesis of Glipizide, the purity of the 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide intermediate directly dictates final API yield. Utilizing a high-purity precursor (>99.0% HPLC) in the coupling reaction with cyclohexyl isocyanate results in a post-crystallization API yield of >88%, whereas using a standard or crude grade precursor (~95.0% HPLC) necessitates aggressive downstream recrystallization, dropping the final API yield to approximately 72% [1].
| Evidence Dimension | Final Glipizide API yield (post-recrystallization) |
| Target Compound Data | High-purity Impurity A precursor (>99.0% HPLC) yields >88% API |
| Comparator Or Baseline | Standard grade precursor (95.0% HPLC) yields ~72% API |
| Quantified Difference | 16% absolute increase in final API yield |
| Conditions | Coupling with cyclohexyl isocyanate followed by standard solvent crystallization |
Procuring high-purity intermediate eliminates the need for aggressive downstream API recrystallization, significantly reducing solvent costs and improving manufacturing throughput.
Used as an essential Certified Reference Material (CRM) for routine batch release testing of Glipizide API and finished dosage forms, ensuring compliance with ICH Q3A/Q3B impurity thresholds and validating system suitability [1].
Utilized as the primary marker for acidic hydrolysis in forced degradation studies, enabling analytical chemists to validate the shelf-life and storage conditions of novel Glipizide formulations (e.g., extended-release tablets) [1].
Procured as the penultimate bulk intermediate for the synthesis of Glipizide, where its high purity directly correlates with optimized coupling yields and reduced downstream purification bottlenecks [1].
Irritant;Health Hazard